molecular formula C20H21ClF2N4O3S B13944870 N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide

N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide

Cat. No.: B13944870
M. Wt: 470.9 g/mol
InChI Key: HRLPDQGPXDMJPL-UHFFFAOYSA-N
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Description

N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the amino, chloro, and difluoroethyl groups. The final steps involve the attachment of the methoxybenzyl and cyclopropanesulfonamide moieties.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives with various substitutions. Examples might be:

  • N-(7-Amino-4-chloro-1H-indazol-3-yl)benzamide
  • N-(4-Methoxybenzyl)-N-(1H-indazol-3-yl)cyclopropanesulfonamide

Uniqueness

The uniqueness of N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21ClF2N4O3S

Molecular Weight

470.9 g/mol

IUPAC Name

N-[7-amino-4-chloro-1-(2,2-difluoroethyl)indazol-3-yl]-N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide

InChI

InChI=1S/C20H21ClF2N4O3S/c1-30-13-4-2-12(3-5-13)10-27(31(28,29)14-6-7-14)20-18-15(21)8-9-16(24)19(18)26(25-20)11-17(22)23/h2-5,8-9,14,17H,6-7,10-11,24H2,1H3

InChI Key

HRLPDQGPXDMJPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=NN(C3=C(C=CC(=C32)Cl)N)CC(F)F)S(=O)(=O)C4CC4

Origin of Product

United States

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